2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
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Description
2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on synthesizing novel compounds with complex structures, including those that integrate benzimidazole and thiazole moieties. These efforts aim to explore the chemical properties and potential applications of such molecules. For instance, a study describes the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, highlighting the use of reductive cyclization techniques (Prakash Bhaskar et al., 2019).
Biological Activities and Applications
- Compounds bearing the benzimidazole motif have been explored for their anticancer potential. A study evaluating 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives with a benzimidazole moiety reported significant antiproliferative activity against various cancer cell lines, demonstrating the therapeutic relevance of such structures (N. Rasal et al., 2020).
- Another study focused on designing and synthesizing analogs with antibacterial properties, further exemplifying the broad spectrum of biological activities associated with benzimidazole and thiazole derivatives (M. Palkar et al., 2017).
Luminescence Sensing
- The incorporation of dimethylphenyl and imidazole dicarboxylate moieties into lanthanide-based metal-organic frameworks has been shown to enhance luminescence sensing capabilities, particularly for detecting benzaldehyde derivatives (B. Shi et al., 2015). This illustrates the potential of such compounds in analytical chemistry applications.
Properties
IUPAC Name |
2-[[1-(2,4-dimethylphenyl)benzimidazole-5-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-13-6-8-18(14(2)10-13)28-12-24-17-11-16(7-9-19(17)28)21(29)26-23-25-15(3)20(31-23)22(30)27(4)5/h6-12H,1-5H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMYRBHUYMHJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=C(S4)C(=O)N(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.